5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its complex structure, which includes a pyrazole ring fused to a quinoline ring system, with various substituents such as a chlorobenzyl group, dimethoxy groups, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzylamine with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with a suitable quinoline precursor under acidic conditions to form the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids, and optimizing the temperature and reaction time. Solvent selection is also crucial, with common solvents including tetrahydrofuran and dichloromethane .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield alcohol or amine derivatives.
Scientific Research Applications
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-chloroquinoline and 8-methoxyquinoline share structural similarities with 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole are structurally related to the pyrazole moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-8-10-18(26)11-9-16)15-20-24(27-28-25(19)20)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNIEIATCKQJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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